C–I vs C–Br Bond Dissociation Energy: Enabling Milder Cross-Coupling for 3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
The carbon–iodine bond in 3-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one has a bond dissociation energy (BDE) of approximately 57 kcal·mol⁻¹, which is significantly lower than the C–Br BDE in the corresponding 3-bromo analog (~70 kcal·mol⁻¹) [1]. This ~13 kcal·mol⁻¹ difference translates into faster oxidative addition kinetics with Pd(0) catalysts, enabling room-temperature Suzuki–Miyaura and Sonogashira couplings that the bromo analog may require elevated temperatures to achieve. The chloro analog (C–Cl BDE ~84 kcal·mol⁻¹) is essentially inert under the same mild conditions [1].
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE ≈ 57 kcal·mol⁻¹ |
| Comparator Or Baseline | 3-Bromo analog: C–Br BDE ≈ 70 kcal·mol⁻¹; 3-Chloro analog: C–Cl BDE ≈ 84 kcal·mol⁻¹ |
| Quantified Difference | ΔBDE (I vs Br): ~13 kcal·mol⁻¹ lower for target; ΔBDE (I vs Cl): ~27 kcal·mol⁻¹ lower for target |
| Conditions | Gas-phase bond dissociation energies from authoritative compilation; applicable to Pd(0)-catalyzed cross-coupling oxidative addition step. |
Why This Matters
Lower C–I BDE permits milder reaction conditions, broader functional group tolerance, and higher yields in cross-coupling reactions, directly impacting synthetic route efficiency and procurement decisions for building block selection.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36, 255–263. View Source
